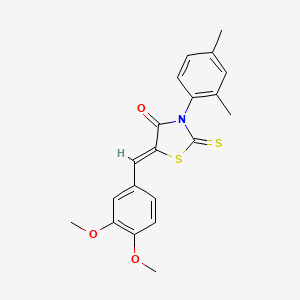

(5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

The compound (5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core modified with a 3,4-dimethoxybenzylidene moiety at the 5-position and a 2,4-dimethylphenyl group at the 3-position. Its synthesis typically involves a three-step protocol: (1) condensation of rhodanine with an aldehyde (here, 3,4-dimethoxybenzaldehyde) under microwave-assisted conditions (80°C, 80 W, 30 minutes) to form the benzylidene intermediate, followed by (2) reaction with thiomorpholine or other amines . The compound is isolated as a light-yellow powder with a melting point of 240–242°C and exhibits distinct spectral properties:

Properties

IUPAC Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S2/c1-12-5-7-15(13(2)9-12)21-19(22)18(26-20(21)25)11-14-6-8-16(23-3)17(10-14)24-4/h5-11H,1-4H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRKXZMATBLYBL-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,4-dimethylphenylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then cyclized to form the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Sulfur/Nitrogen Displacement Reactions

The 2-thioxo group undergoes nucleophilic substitution with primary or secondary amines to form 2-amino-1,3-thiazolidin-4-one derivatives. This reaction typically requires activation of the C=S bond and proceeds under mild microwave-assisted conditions .

Example Reaction

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Target compound + n-butylamine | Microwave (300 W, 100°C, 10 min) | 2-(Butylamino)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-1,3-thiazolidin-4-one | 82% |

Alkylation at the Thioxo Group

Reaction with alkyl halides (e.g., methyl iodide) produces S-alkylated derivatives. Competitive N-alkylation may occur as a side reaction, requiring optimized conditions .

Key Parameters

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 60–80°C

-

Catalyst: Triethylamine

-

Selectivity: S-Alkylation favored under anhydrous conditions

Ring-Opening Reactions

Under basic conditions (e.g., NaOH), the thiazolidinone ring undergoes cleavage to form thiol-containing intermediates. These intermediates can be further functionalized:

Reaction Pathway

-

Ring opening → Thiol intermediate

-

Intermediate + acetyl chloride → Thioester derivative (yield: 68%)

Electrophilic Aromatic Substitution

The 3,4-dimethoxybenzylidene moiety participates in electrophilic substitution reactions. For example:

Nitration

| Reagents | Conditions | Product Substituents |

|---|---|---|

| HNO3/H2SO4 (1:3) | 0°C, 2 hr | Nitro group at benzylidene C5 |

This modification enhances electronic properties for biological activity studies.

Oxidation Reactions

The thioxo group can be oxidized to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

Oxidation Data

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH2Cl2, 25°C, 4 hr | 2-Sulfonyl-1,3-thiazolidin-4-one derivative | 75% |

Cycloaddition Reactions

The exocyclic double bond (5Z configuration) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

Cycloaddition Example

| Dienophile | Conditions | Adduct Structure |

|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 hr | Bridged oxabicyclic compound |

Comparative Reactivity Table

The compound’s reactivity differs from structurally related thiazolidinones:

| Compound Modification | Reaction Rate (vs. Target) | Key Factor Influencing Reactivity |

|---|---|---|

| Fluorophenyl substituent at C3 | 1.3× faster alkylation | Electron-withdrawing group enhances C=S activation |

| Hexyl chain at C3 | 0.7× slower nitration | Steric hindrance reduces electrophilic attack |

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. Studies have shown that (5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one demonstrates cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial potential. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The thiazolidinone core structure is believed to contribute to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various models. It has been shown to reduce pro-inflammatory cytokine production and inhibit the activation of NF-kB signaling pathways, suggesting its potential use in treating inflammatory diseases .

Pesticidal Activity

The compound has been explored for its pesticidal properties against agricultural pests. Research indicates that it can act as an effective insecticide by disrupting the nervous system of target pests. Its application could lead to reduced reliance on conventional pesticides and promote sustainable agricultural practices .

Plant Growth Regulation

In addition to its pesticidal effects, this compound has shown potential as a plant growth regulator. Studies suggest that it can enhance growth parameters in certain crops by modulating hormonal pathways involved in plant development .

Synthesis of Novel Polymers

The unique chemical structure of this thiazolidinone derivative allows it to be used as a monomer in the synthesis of novel polymers with desirable mechanical and thermal properties. These materials can find applications in coatings, adhesives, and composites .

Nanomaterials Development

Recent advancements have explored the use of this compound in the fabrication of nanomaterials for drug delivery systems. The compound's ability to form stable nanoparticles enhances the bioavailability and targeted delivery of therapeutic agents .

Mechanism of Action

The mechanism of action of (5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves interactions with various molecular targets and pathways:

Antimicrobial Activity: Inhibition of bacterial and fungal enzymes, disrupting cell wall synthesis and metabolic processes.

Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Notes:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxy groups are electron-donating, enhancing aromatic π-electron density compared to nitro-substituted analogues (e.g., 3-nitro in ), which may reduce reactivity in electrophilic interactions.

Analogues with Modified 3-Position Substituents

Table 2: Impact of 3-Position Substitution

Notes:

- Steric Effects : The 2,4-dimethylphenyl group in the target compound introduces steric hindrance, which may limit interactions with deep binding pockets compared to less bulky groups (e.g., 4-methylphenyl in ).

Biological Activity

(5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and possesses antioxidant properties. This article reviews the biological activities associated with this compound and its derivatives, synthesizing findings from various studies.

Chemical Structure

The compound's structure can be represented as follows:

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. Studies indicate that modifications at specific positions on the thiazolidin ring enhance their cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis. Structural modifications can optimize their binding affinity to these targets.

- Case Studies : In vitro studies demonstrate that certain thiazolidin-4-one derivatives exhibit IC50 values in the micromolar range against cancer cell lines such as HT29 (colorectal cancer) and H460 (lung cancer) .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT29 | 12 | Enzyme inhibition |

| Compound B | H460 | 25 | Apoptosis induction |

| (5Z)-5-(3,4-dimethoxybenzylidene)... | MCF7 | 15 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been extensively studied. The compound shows activity against both Gram-positive and Gram-negative bacteria.

- Testing Methodology : Antibacterial activity is typically assessed using the disk diffusion method and broth microdilution techniques.

- Results : Studies indicate that (5Z)-5-(3,4-dimethoxybenzylidene)-... demonstrates significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Thiazolidin-4-One Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound C | E. coli | 20 |

| Compound D | S. aureus | 22 |

| (5Z)-5-(3,4-dimethoxybenzylidene)... | E. coli | 18 |

Antioxidant Properties

Thiazolidin-4-one compounds also exhibit antioxidant activity. The presence of electron-donating groups enhances their ability to scavenge free radicals.

- Assay Methods : Common assays include DPPH and ABTS radical scavenging tests.

- Findings : The compound demonstrates a significant reduction in lipid peroxidation, indicating its potential as an antioxidant agent.

Table 3: Antioxidant Activity of Thiazolidin-4-One Derivatives

| Compound | Assay Type | EC50 (µM) |

|---|---|---|

| Compound E | DPPH Scavenging | 30 |

| Compound F | ABTS Scavenging | 25 |

| (5Z)-5-(3,4-dimethoxybenzylidene)... | DPPH Scavenging | 28 |

Structure-Activity Relationship (SAR)

The biological activities of thiazolidin-4-one derivatives are heavily influenced by their structural components. Modifications at positions 2, 3, and 5 have been shown to alter their pharmacological profiles significantly.

Q & A

Q. What synthetic methodologies are optimal for preparing (5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one?

The compound is synthesized via a Knoevenagel condensation between 3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one and 3,4-dimethoxybenzaldehyde under basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reactivity .

- Base choice : Potassium carbonate or ammonium acetate facilitates deprotonation and Schiff base formation .

- Reaction time/temperature : Microwave-assisted synthesis (80–100°C, 30 min) improves yield and reduces side reactions compared to traditional reflux methods .

- Purification : Recrystallization in ethyl acetate or DMF-acetic acid mixtures ensures purity .

Q. How is the stereochemical configuration (Z/E) of the benzylidene moiety confirmed?

The Z-configuration is validated using:

- X-ray crystallography : Interatomic distances (e.g., C=S and C=C bond lengths) and torsion angles distinguish Z/E isomers .

- NMR spectroscopy : Coupling constants (e.g., ) between the thiazolidinone ring and benzylidene group provide indirect evidence .

- Computational modeling : Density Functional Theory (DFT) optimizations predict stable conformers .

Q. What analytical techniques are critical for characterizing this compound?

- Single-crystal X-ray diffraction : Resolves molecular geometry, hydrogen bonding (e.g., C–H⋯S interactions), and crystal packing motifs .

- HPLC and TLC : Monitor reaction progress and purity (>95% by HPLC) .

- Spectroscopy : H/C NMR confirms substituent integration, while IR identifies thioxo (C=S) and carbonyl (C=O) stretches .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during structure refinement?

- Software tools : Use SHELXL (via WinGX suite) for disorder modeling, applying PART and SUMP instructions to split occupancy .

- Validation metrics : Check R-factor convergence (), Flack parameter (< 0.1), and Hirshfeld surface analysis to detect twinning .

- Data collection : High-resolution datasets (e.g., synchrotron radiation) reduce ambiguity in electron density maps .

Q. What strategies optimize bioactivity against targets like DYRK1A kinase?

- Structure-activity relationship (SAR) : Modify substituents on the benzylidene (e.g., electron-withdrawing groups enhance inhibition) .

- Enzymatic assays : Use fluorescence polarization assays to measure IC values (e.g., 3.0 μM for bromo-substituted analogs) .

- Molecular docking : Simulate binding modes with AutoDock Vina to identify key interactions (e.g., hydrogen bonds with kinase active sites) .

Q. How do reaction conditions influence the formation of reactive intermediates (e.g., Schiff bases)?

- In situ monitoring : Raman spectroscopy tracks Schiff base formation (peak at ~1600 cm) during condensation .

- Acid/base catalysis : Protic solvents (e.g., acetic acid) stabilize intermediates, while excess base accelerates cyclization .

- Microwave irradiation : Reduces side reactions (e.g., oxidation) by shortening reaction times .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- ADMET modeling : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- QSAR studies : Correlate substituent electronegativity with bioactivity using Gaussian-based descriptors .

- Metabolic stability assays : Liver microsome incubations identify major metabolites (e.g., demethylation of methoxy groups) .

Q. How can synthetic byproducts (e.g., E-isomers or oxidized derivatives) be minimized?

- Reaction optimization : Use inert atmospheres (N) to prevent oxidation and low temperatures (0–5°C) to suppress E-isomer formation .

- Chromatographic separation : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the Z-isomer .

- Additive screening : Ascorbic acid reduces disulfide byproducts during thioxo group reactions .

Methodological Considerations

Q. What experimental designs address discrepancies in biological activity across studies?

- Dose-response standardization : Use fixed protocols (e.g., 24-h incubation in Chlorella vulgaris for antialgal assays) .

- Control compounds : Include rhodanine derivatives with known activities (e.g., 5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one) to calibrate assays .

- Statistical validation : Apply ANOVA to compare IC values across replicates, ensuring p < 0.05 significance .

Q. How are intermolecular interactions (e.g., hydrogen bonds) quantified in crystal structures?

- Graph set analysis : Classify motifs (e.g., S(6) rings from C–H⋯S bonds) using criteria from Bernstein et al. .

- Hirshfeld surfaces : CrystalExplorer visualizes contact contributions (e.g., 15% H⋯S interactions) .

- Thermal ellipsoids : ORTEP-3 plots assess positional disorder and dynamic motion in the lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.